CODEINE PHOSPHATE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

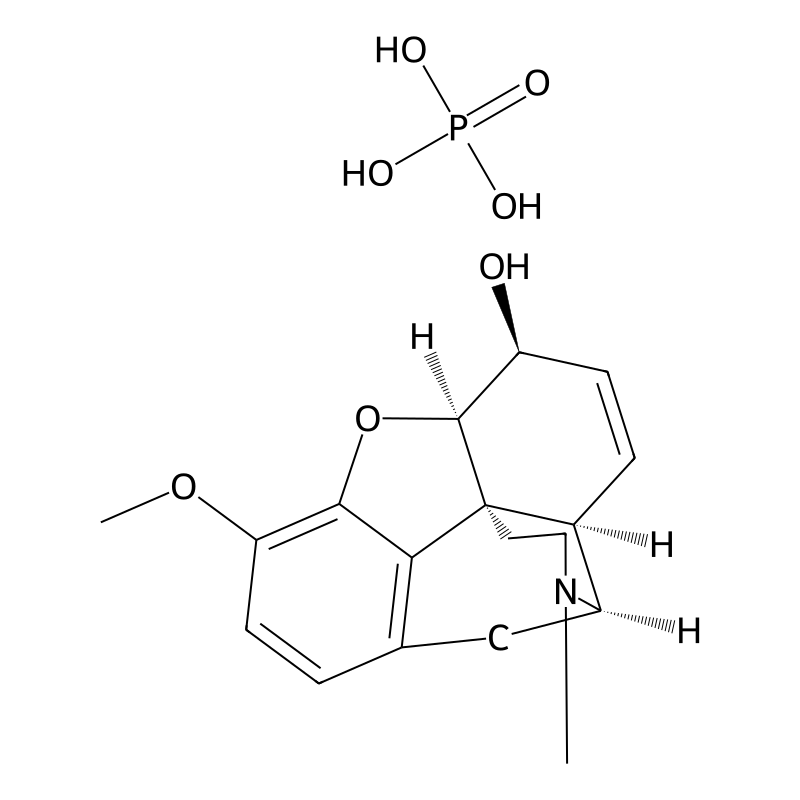

Codeine phosphate is a semi-synthetic opioid derived from the opium poppy, specifically from morphine. It is commonly used as an analgesic (pain reliever), antitussive (cough suppressant), and anti-diarrheal agent. The compound appears as colorless or white crystalline powder, is odorless, and has a bitter taste. Its molecular formula is with a molecular weight of approximately 406.4 g/mol. Codeine phosphate is soluble in water, with a pH of around 4.2 to 5 in a 4% solution, indicating its acidic nature .

Codeine phosphate hemihydrate is a prescription medication with potential risks:

- Dependence and addiction: Chronic use can lead to dependence and addiction, similar to other opioids.

- Respiratory depression: Codeine can suppress breathing, especially at high doses or in individuals with compromised respiratory function.

- Overdose: Overdose can be fatal, leading to coma and respiratory arrest.

- Side effects: Common side effects include constipation, nausea, drowsiness, and dizziness.

Solid-State Properties

Due to its importance as an Active Pharmaceutical Ingredient (API), researchers are interested in the physical characteristics of codeine phosphate hemihydrate. Studies have explored how this form interacts with water molecules, forming hydrates (compounds containing water molecules within their crystal structure) []. One key finding is that codeine phosphate can exist in multiple hydrate forms, including the hemihydrate (containing one and a half water molecules per molecule of codeine phosphate) and the sesquihydrate (containing one and a half water molecules) []. These forms can interconvert under certain conditions, such as changes in temperature or moisture []. Understanding these transformations is crucial for ensuring the stability and effectiveness of medications containing codeine phosphate hemihydrate.

Analytical Methods

Developing accurate methods to detect and quantify codeine phosphate hemihydrate is essential for research and quality control purposes. Studies have compared various analytical techniques, such as chromatography and spectrometry, to determine the most efficient way to measure codeine phosphate hemihydrate in different matrices. This research helps ensure the accuracy of data collected during scientific investigations involving codeine phosphate hemihydrate.

Codeine phosphate can be synthesized through several methods:

- Methylation of Morphine: The most common method involves the methylation of morphine using methyl iodide or dimethyl sulfate under alkaline conditions.

- Phosphorylation: This involves reacting codeine with phosphoric acid or its derivatives to form the phosphate salt.

- Complex Formation: Recent studies have explored synthesizing codeine complexes with transition metals for enhanced biological activity .

These methods allow for the production of various hydrates and anhydrates of codeine phosphate, influencing its solubility and pharmacokinetics .

Codeine phosphate has several applications:

- Pain Management: Used for mild to moderate pain relief.

- Cough Suppression: Acts as an effective antitussive agent.

- Antidiarrheal: Reduces gastrointestinal motility.

- Research: Studied for its potential anticancer effects when complexed with metals .

- Formulations: Incorporated into various pharmaceutical forms such as tablets and syrups for ease of administration .

Studies have shown that codeine phosphate interacts with various other medications and biological systems:

- Drug Interactions: It can interact adversely with monoamine oxidase inhibitors and other central nervous system depressants, increasing the risk of respiratory depression.

- Metabolic Variability: Genetic variations affecting CYP2D6 enzyme activity can lead to significant differences in drug efficacy and safety profiles among individuals .

- Complexation Studies: Research indicates that complexing codeine with metals like iron enhances its biological properties, suggesting potential new therapeutic uses .

Codeine phosphate shares similarities with several other opioids and alkaloids. Here are some comparable compounds:

| Compound | Structure Similarity | Primary Use | Unique Features |

|---|---|---|---|

| Morphine | Direct precursor | Strong analgesic | Higher potency than codeine |

| Oxycodone | Semi-synthetic opioid | Pain relief | More potent and faster acting |

| Hydrocodone | Semi-synthetic opioid | Pain relief and cough suppression | Often combined with acetaminophen |

| Thebaine | Natural alkaloid | Limited medicinal use | Not used as an analgesic |

| Dihydrocodeine | Semi-synthetic opioid | Pain relief | Less potent than codeine |

Codeine phosphate's uniqueness lies in its balanced efficacy as an analgesic while having a lower potential for abuse compared to stronger opioids like morphine or oxycodone. Its diverse applications beyond pain management also highlight its versatility in clinical settings.

Molecular Composition and Formula

Codeine phosphate is a salt derived from codeine (C₁₈H₂₁NO₃) and phosphoric acid (H₃PO₄). Its molecular formula varies with hydration state:

- Hemihydrate: C₁₈H₂₁NO₃·H₃PO₄·0.5H₂O (molecular weight: 420.37 g/mol).

- Sesquihydrate: C₁₈H₂₁NO₃·H₃PO₄·1.5H₂O.

The anhydrous form lacks water molecules (C₁₈H₂₁NO₃·H₃PO₄), with a molecular weight of 397.36 g/mol. Structural analysis confirms the presence of a methylmorphine backbone with a phosphate counterion, where the nitrogen atom in the piperidine ring is protonated.

Crystalline Structure and Polymorphism

Codeine phosphate exhibits five solid-state forms: three hydrates (hemihydrate, sesquihydrate, trihemihydrate) and two anhydrates. Key differences include:

The hemihydrate’s asymmetric unit contains two codeine cations, two dihydrogen phosphate anions, and one water molecule, forming a three-dimensional hydrogen-bonded framework. The sesquihydrate’s additional water molecule alters crystal morphology, yielding larger, more irregular particles.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (D₂O): Signals at δ 6.67 (d, H-1), 6.57 (d, H-2), and 3.85 (s, OCH₃) confirm the aromatic and methoxy groups.

- ¹³C NMR: Key peaks include C-3 (δ 148.2, methoxy-bearing carbon) and C-9 (δ 118.5, aromatic carbon).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Codeine phosphate exhibits λₘₐₓ at 284 nm in 0.1 M NaOH, attributed to the conjugated aromatic system. In methanol, a redshift to 270 nm occurs due to solvent polarity effects.

Raman Spectroscopy

The Raman spectrum of codeine phosphate is dominated by bands at 535 cm⁻¹ (A-ring CH bending) and 1595 cm⁻¹ (B-ring CC stretching). Surface-enhanced Raman spectroscopy (SERS) on gold colloids intensifies peaks at 1220 cm⁻¹ and 1435 cm⁻¹, enabling trace detection.

Coordination Chemistry and Metal Complex Formation

Codeine phosphate forms stable complexes with transition metals via its phenolic oxygen and methoxy group. Representative examples include:

Iron(III) Complex

- Formula: [Fe(C₁₈H₂₁NO₃)(H₂O)₃]PO₄·2H₂O.

- Synthesis: Reacting codeine phosphate with FeCl₃ in ethanol yields a brown complex.

- Characterization:

Copper(II) Complex

Purity

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Related CAS

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H317 (75%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H332 (25%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H334 (73.61%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H361 (51.39%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

KEGG Target based Classification of Drugs

Rhodopsin family

Opioid

OPRM1 [HSA:4988] [KO:K04215]

Pictograms

Acute Toxic;Irritant;Health Hazard

Wikipedia

FDA Medication Guides

Chlorpheniramine Maleate; Codeine Phosphate

TABLET, EXTENDED RELEASE;ORAL

MAINPOINTE

12/15/2023

Phenergan W/ Codeine

Codeine Phosphate; Promethazine Hydrochloride

SYRUP;ORAL

ANI PHARMS

Use Classification

Dates

2: Polat R, Peker K, Gülöksüz ÇT, Ergil J, Akkaya T. Comparison of the postoperative analgesic effects of paracetamol-codeine phosphate and naproxen sodium-codeine phosphate for lumbar disk surgery. Kaohsiung J Med Sci. 2015 Sep;31(9):468-72. doi: 10.1016/j.kjms.2015.07.001. PubMed PMID: 26362959.

3: Dahan A, Wolk O, Zur M, Amidon GL, Abrahamsson B, Cristofoletti R, Groot DW, Kopp S, Langguth P, Polli JE, Shah VP, Dressman JB. Biowaiver monographs for immediate-release solid oral dosage forms: codeine phosphate. J Pharm Sci. 2014 Jun;103(6):1592-600. doi: 10.1002/jps.23977. Epub 2014 May 1. PubMed PMID: 24788239.

4: Cao Z, Lin PY, Shen ZW, Xiao YY, Wu RH. 7.0 T high-resolution 1H-MR spectroscopy of metabolic changes induced by chronic codeine phosphate in rat hippocampus. Neuroreport. 2015 Sep 9;26(13):735-9. doi: 10.1097/WNR.0000000000000411. PubMed PMID: 26181665.

5: Cao Z, Lin PY, Shen ZW, Wu RH, Xiao YY. Alterations in brain metabolism and function following administration of low-dose codeine phosphate: (1)H-magnetic resonance spectroscopy and resting-state functional magnetic resonance imaging studies. Exp Ther Med. 2016 Aug;12(2):619-626. Epub 2016 May 18. PubMed PMID: 27446252; PubMed Central PMCID: PMC4950574.

6: Bali C, Ergenoglu P, Ozmete O, Akin S, Ozyilkan NB, Cok OY, Aribogan A. [Comparison of the postoperative analgesic effects of naproxen sodium and naproxen sodium-codeine phosphate for arthroscopic meniscus surgery]. Rev Bras Anestesiol. 2016 Mar-Apr;66(2):151-6. doi: 10.1016/j.bjan.2016.01.005. Epub 2016 Jan 29. Portuguese. PubMed PMID: 26832827.

7: Alaygut D, Torun Bayram M, Ünlü M, Soylu A, Türkmen M, Kavukçu S. Acute tubulointerstitial nephritis-uveitis (TINU) syndrome developed secondary to paracetamol and codeine phosphate use: two case reports. Turk J Pediatr. 2014 Jan-Feb;56(1):92-6. PubMed PMID: 24827955.

8: Dentinger PJ, Swenson CF. Stability of codeine phosphate in an extemporaneously compounded syrup. Am J Health Syst Pharm. 2007 Dec 15;64(24):2569-73. PubMed PMID: 18056945.

9: Runčevski T, Petruševski G, Makreski P, Ugarkovic S, Dinnebier RE. On the hydrates of codeine phosphate: the remarkable influence of hydrogen bonding on the crystal size. Chem Commun (Camb). 2014 Jul 7;50(53):6970-2. doi: 10.1039/c4cc01430h. PubMed PMID: 24643244.

10: Roblegg E, Dittrich P, Haltmeyer K, Zimmer A. Reformulation of a codeine phosphate liquid controlled-release product. Drug Dev Ind Pharm. 2010 Dec;36(12):1454-62. doi: 10.3109/03639045.2010.487870. Epub 2010 Jun 10. PubMed PMID: 20533890.

11: Sakallıoğlu O. Controversy regarding paracetamol- and codeine phosphate-induced acute tubulointerstitial nephritis-uveitis (TINU) syndrome. Turk J Pediatr. 2014 Jul-Aug;56(4):464. PubMed PMID: 25818973.

12: Manassra A, Khamis M, El-Dakiky M, Abdel-Qader Z, Al-Rimawi F. Simultaneous HPLC analysis of pseudophedrine hydrochloride, codeine phosphate, and triprolidine hydrochloride in liquid dosage forms. J Pharm Biomed Anal. 2010 Mar 11;51(4):991-3. doi: 10.1016/j.jpba.2009.10.024. Epub 2009 Nov 10. PubMed PMID: 19954915.

13: KuKanich B. Pharmacokinetics and pharmacodynamics of oral acetaminophen in combination with codeine in healthy Greyhound dogs. J Vet Pharmacol Ther. 2016 Oct;39(5):514-7. doi: 10.1111/jvp.12299. Epub 2016 Feb 20. PubMed PMID: 26896302.

14: Coucke LD, De Smet L, Verstraete AG. Influence of Sampling Procedure on Codeine Concentrations in Oral Fluid. J Anal Toxicol. 2016 Mar;40(2):148-52. doi: 10.1093/jat/bkv123. Epub 2015 Oct 29. PubMed PMID: 26514755.

15: Vojta J, Hanzlík P, Jedlička A, Coufal P. Separation and determination of impurities in paracetamol, codeine and pitophenone in the presence of fenpiverinium in combined suppository dosage form. J Pharm Biomed Anal. 2015 Jan;102:85-92. doi: 10.1016/j.jpba.2014.09.002. Epub 2014 Sep 16. PubMed PMID: 25255449.

16: Enomoto M, Ochi M, Teramae K, Kamo R, Taguchi S, Yamane T. Codeine phosphate-induced hypersensitivity syndrome. Ann Pharmacother. 2004 May;38(5):799-802. Epub 2004 Mar 9. PubMed PMID: 15010521.

17: Wu X, Yuan L, Zuo J, Lv J, Guo T. The impact of CYP2D6 polymorphisms on the pharmacokinetics of codeine and its metabolites in Mongolian Chinese subjects. Eur J Clin Pharmacol. 2014 Jan;70(1):57-63. PubMed PMID: 24077935.

18: Kuo SC, Lin YC, Kao SM, Yang YH. Probable codeine phosphate-induced seizures. Ann Pharmacother. 2004 Nov;38(11):1848-51. Epub 2004 Oct 5. PubMed PMID: 15466903.

19: Bu J, Zhan C, Huang Y, Shen B, Zhuo X. Distinguishing heroin abuse from codeine administration in the urine of Chinese people by UPLC-MS-MS. J Anal Toxicol. 2013 Apr;37(3):166-74. doi: 10.1093/jat/bks093. Epub 2013 Jan 12. PubMed PMID: 23316032.

20: Duerkop A, Aleksandrova D, Scripinets Y, Yegorova A, Vityukova E. Sensitive terbium probes for luminescent determination of both alkaline phosphatase and codeine phosphate. Ann N Y Acad Sci. 2008;1130:172-8. doi: 10.1196/annals.1430.019. PubMed PMID: 18596346.